Home > Products > Screening Compounds P36573 > N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide -

N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide

Catalog Number: EVT-4968484
CAS Number:
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [(S)-17b]

Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor, demonstrating activity against class I HDAC isoforms. It has shown promising in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (MDS) cell lines and xenograft models. (S)-17b induces cell cycle arrest, apoptosis, and increases levels of acetyl-histone H3 and P21. It also exhibits a favorable pharmacokinetic profile and minimal metabolic differences across various species. []

Relevance: While not directly structurally similar to N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide, (S)-17b shares the benzamide core structure, highlighting its potential relevance in medicinal chemistry and anti-cancer research. This comparison underscores the versatility of the benzamide scaffold in developing diverse bioactive molecules.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a well-established tyrosine kinase inhibitor widely used in treating leukemia. It acts by specifically targeting tyrosine kinases, which are crucial for cancer cell growth and proliferation. Imatinib exists in various salt forms (mesylate, picrate, citrate, fumarate, or malonate) and as a freebase. Its molecular structure exhibits an extended conformation and forms hydrogen-bonded chains involving amide, amine, and pyrimidine groups. []

Relevance: Imatinib shares a structural resemblance with N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide due to the presence of the benzamide core and the piperazine moiety. This structural similarity highlights their shared origin within a broader class of compounds with potential therapeutic applications. The presence of a piperazine ring in both compounds is particularly noteworthy, suggesting a possible common pharmacophore for their biological activities.

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: ZINC18057104 is a promising new DNA gyrase A inhibitor identified through virtual screening based on the enzyme's three-dimensional structure. It exhibits potent antimicrobial activity against Escherichia coli, including quinolone-resistant strains. Its effectiveness against quinolone-resistant bacteria is attributed to its distinct molecular interactions with DNA gyrase compared to existing quinolone antibiotics. []

Relevance: Similar to N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide, ZINC18057104 possesses a benzamide core, highlighting this structural motif's significance in various biological activities. Despite differences in their overall structures and pharmacological targets, the shared benzamide moiety underscores its importance as a fundamental building block for developing compounds with potential therapeutic applications.

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, displaying remarkable activity even against the imatinib-resistant T315I mutant. It exhibits exceptional potency against various BCR-ABL isoforms, effectively inhibiting their kinase activity and demonstrating significant anti-leukemic activity. Its impressive efficacy against drug-resistant mutants highlights its potential as a promising therapeutic agent for chronic myeloid leukemia (CML). []

Relevance: Both AKE-72 and N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide share a crucial structural feature: the presence of a piperazine ring within their molecular framework. This structural similarity places them within a larger family of compounds characterized by this specific moiety, indicating a potential commonality in their modes of interaction with biological targets. The shared piperazine ring might contribute to similar pharmacological properties or mechanisms of action, making AKE-72 a relevant compound for comparison.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual kinase inhibitor targeting both ABL and c-KIT. It demonstrates a novel hinge-binding mode, utilizing a hydrogen bond between its carbonyl oxygen and the NH group on the kinase backbone. This unique binding interaction contributes to its potent inhibition of both kinases and displays strong antiproliferative activities against CML and gastrointestinal stromal tumor (GIST) cell lines. []

Relevance: Both CHMFL-ABL/KIT-155 and N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide belong to the benzamide class of compounds, indicating a shared core structure. Furthermore, they both incorporate a piperazine ring within their structures, specifically a 4-methylpiperazinyl moiety. This shared substructure suggests potential similarities in their binding interactions with biological targets or overall pharmacological profiles, making CHMFL-ABL/KIT-155 a relevant compound for comparison in understanding the structure-activity relationships of N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide.

Compound Description: This compound exhibits various hydrates and polymorphs. It's known for its potential in treating autoimmune diseases. [, ]

Relevance: This compound, like N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide, features a benzamide core and incorporates a piperidinyl group, suggesting potential similarities in their binding affinities or pharmacological profiles. The presence of these shared structural elements indicates a possible common pharmacophore, prompting further investigation into their structure-activity relationships. ,

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor with oral bioavailability. It's being developed for treating various cancers. Its pharmacokinetic profile reveals extensive protein binding, metabolic stability in multiple species, and low potential for drug-drug interactions. []

Relevance: Despite significant structural differences from N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide, GDC-0449 shares the benzamide core, highlighting the core's presence in diversely active molecules. Although their mechanisms of action and therapeutic targets differ, the shared benzamide motif emphasizes its versatility as a building block in medicinal chemistry.

Properties

Product Name

N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-piperidin-1-ylbenzamide

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C20H21N3O/c21-13-12-16-4-8-18(9-5-16)22-20(24)17-6-10-19(11-7-17)23-14-2-1-3-15-23/h4-11H,1-3,12,14-15H2,(H,22,24)

InChI Key

TWMXLQWXSMMVCM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.